1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBPHHBATSLCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine, also known as a derivative of benzodiazole, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological targets, particularly in cancer therapy and other therapeutic areas.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H10ClN3 |
| Molecular Weight | 195.65 g/mol |
| CAS Number | 185949-58-0 |
| Density | 1.355 g/cm³ (predicted) |
| Boiling Point | 400.8 °C (predicted) |
Research indicates that compounds similar to this compound may function as inhibitors of specific protein interactions crucial for cancer cell proliferation and survival. The benzodiazole moiety is known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Antitumor Activity
Studies have shown that benzodiazole derivatives can exhibit significant antitumor activity. For instance, compounds structurally related to this compound have been reported to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A recent study evaluated the effects of similar benzodiazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and halt the cell cycle in the G0/G1 phase by downregulating proteins associated with these processes, such as c-Myc .
Inhibition of Protein Interactions
The compound may also act as an inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. Inhibition of BET proteins can lead to decreased transcription of oncogenes and subsequent tumor growth inhibition. Specific derivatives have demonstrated selectivity against BET family proteins, showcasing a promising therapeutic strategy for hematologic malignancies .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that derivatives exhibit favorable pharmacokinetic properties with acceptable tolerability in animal models. However, further studies are required to establish comprehensive safety profiles.
Safety Information
The compound is classified with several hazard statements indicating potential health risks:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Chemical Reactions Analysis
Alkylation Reactions
The primary amine undergoes alkylation with alkyl halides or sulfates under basic conditions. This reaction is critical for modifying the compound’s pharmacological properties.
Example :
- Reagents : Methyl iodide, potassium carbonate (K₂CO₃)
- Conditions : Dimethylformamide (DMF), 60°C, 12 hours
- Product : N-Methyl-1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine
- Yield : ~85% (estimated from analogous reactions).
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form stable amides, enhancing metabolic stability.
Example :
- Reagents : Acetyl chloride, triethylamine (Et₃N)
- Conditions : Dichloromethane (DCM), 0°C → room temperature, 6 hours
- Product : 1-(5-Chloro-1H-1,3-benzodiazol-2-yl)-N-acetylethan-1-amine
- Applications : Intermediate for prodrug design.
Nucleophilic Substitution
The amine acts as a nucleophile in SN₂ reactions, forming carbon-nitrogen bonds with electrophiles like alkyl/aryl halides.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Benzylation | Benzyl chloride, NaH | Tetrahydrofuran (THF), reflux | N-Benzyl derivative |
| Arylation | 4-Fluorophenyl bromide | Pd(OAc)₂, Xantphos | Biaryl amine (via Buchwald-Hartwig) |
Data aggregated from studies on analogous benzimidazole amines.
Cross-Coupling Reactions
The chlorobenzimidazole core participates in palladium-catalyzed cross-couplings, enabling structural diversification.
Suzuki-Miyaura Coupling :
- Reagents : Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃
- Conditions : Ethanol/water (3:1), 80°C, 24 hours
- Product : 1-(5-Aryl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
- Yield Range : 70–90% (CAS 2648946-41-0).
Salt Formation
The amine forms stable salts with inorganic acids, improving solubility for biological testing.
| Salt Type | Reagents | Applications |
|---|---|---|
| Dihydrochloride | HCl (gaseous) in ethanol | Pharmaceutical formulations |
| Sulfate | H₂SO₄ in acetone | Crystallization studies |
Documented for the dihydrochloride derivative (CAS 1955499-74-7) .
Condensation Reactions
The amine condenses with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, useful in coordination chemistry.
Example :
- Reagents : Salicylaldehyde
- Conditions : Methanol, reflux, 4 hours
- Product : N-Salicylidene-1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine
- Use : Ligand for metal complexes with antimicrobial activity .
Research Findings
- Antimicrobial Activity : Schiff base derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition : Alkylated analogs show moderate inhibition of cytochrome P450 enzymes (IC₅₀: 15–20 µM).
- Solubility : The dihydrochloride salt has aqueous solubility >50 mg/mL, facilitating in vivo studies .
This compound’s versatility in alkylation, acylation, and cross-coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Benzodiazole Ethanamines
Key Observations :
- Chlorine vs. Fluorinated analogs (e.g., 6-fluoro derivative in ) are prioritized for CNS-targeting drugs due to better blood-brain barrier penetration .
- Dihydrochloride Salts : Salts of the target compound and its dichloro analog improve aqueous solubility, critical for in vivo studies .
Substitutions on the Benzimidazole Core
Table 2: Substituent Effects on Benzimidazole Derivatives
Key Observations :
- Methoxy Groups : The 5-methoxy derivative () shows improved solubility compared to chloro analogs, making it suitable for oral formulations.
- Alkyl Substituents : Compounds like 1-ethyl-5-methyl-benzimidazole () exhibit prolonged half-lives due to reduced cytochrome P450-mediated metabolism.
Heterocycle Variations
Table 3: Benzothiazole and Pyridine Derivatives
Key Observations :
Preparation Methods
Table 1: Representative Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Temperature (°C) | Time (hr) | Purification Method |
|---|---|---|---|---|
| 1 | 4-Chloro-1,2-phenylenediamine, chloroacetic acid, HCl | 100 | 2 | Filtration, washing with cold H₂O |
| 2 | Ethylamine, K₂CO₃, DMF | 80 | 3 | Column chromatography (hexane:EtOAc) |
| 3 | HCl (gaseous), ethanol | RT | 1 | Recrystallization (EtOH:H₂O) |
Optimization of Reaction Parameters
Reaction optimization focuses on maximizing yield and minimizing byproducts. Key factors include:
Solvent Polarity : Switching from dimethylformamide (DMF) to tetrahydrofuran (THF) reduces side reactions during amination, as evidenced by a 15% yield improvement in analogous syntheses.
Temperature Control : Maintaining temperatures between 80–100°C during condensation prevents decomposition of thermally sensitive intermediates.
Catalytic Additives : The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates by facilitating interphase reactant transfer.
Recent studies highlight the role of microwave-assisted synthesis in reducing reaction times from hours to minutes while maintaining yields above 85%. Such advancements underscore the potential for scalable, energy-efficient production.
Industrial-Scale Production Considerations
Transitioning from laboratory-scale to industrial synthesis requires addressing challenges in reproducibility and cost-effectiveness. Continuous flow reactors offer advantages over batch processes, including improved heat transfer and reduced solvent usage. For example, a pilot-scale setup using a tubular reactor achieved 92% yield for the amination step, compared to 78% in batch mode.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 78 | 92 |
| Reaction Time | 3 hr | 45 min |
| Solvent Consumption (L/kg) | 12 | 6 |
| Energy Input (kWh/kg) | 8.5 | 4.2 |
Automated purification systems, such as inline HPLC, further enhance product consistency by enabling real-time monitoring of intermediate purity.
Analytical Characterization Techniques
Rigorous analytical validation ensures structural fidelity and purity. Key methods include:
Fourier-Transform Infrared Spectroscopy (FTIR) : Characteristic peaks include N–H stretches at 3350–3450 cm⁻¹ and C–Cl vibrations near 770 cm⁻¹.
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit distinct signals for the ethanamine protons (δ 2.7–3.1 ppm) and aromatic benzodiazole protons (δ 7.3–7.9 ppm).
Table 3: Spectral Data for Structural Confirmation
| Technique | Key Signals | Assignment |
|---|---|---|
| FTIR | 3359 cm⁻¹ | N–H stretch (amine) |
| ¹H NMR | δ 7.3–7.9 (multiplet) | Aromatic protons |
| ¹H NMR | δ 2.8 (triplet) | –CH₂–NH₂ group |
Mass spectrometry (MS) further corroborates molecular weight, with the [M+H]⁺ peak observed at m/z 210.6.
Comparative Analysis with Related Compounds
The preparation of this compound shares similarities with syntheses of analogous chlorobenzodiazoles. For instance, substituting ethylamine with methylamine in Step 2 yields 1-(5-chloro-1H-1,3-benzodiazol-2-yl)methanamine, albeit with a 10% lower yield due to increased steric hindrance . Such comparisons inform reagent selection for derivative synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via condensation reactions of substituted benzodiazoles with ethylamine derivatives. For example, bromo- or chloro-substituted benzodiazoles may undergo nucleophilic substitution with ethylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Yield optimization involves controlling reaction temperature (80–120°C), stoichiometric ratios (1:1.2 benzodiazole:amine), and catalysts like K₂CO₃. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity .
Q. How is the structural identity of this compound validated in academic research?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Crystallize the compound in solvents like methanol or acetonitrile and analyze using SHELX software for refinement (R factor < 0.05 ensures accuracy) . Complementary techniques include:
- NMR : Compare experimental H/C spectra with simulated data (e.g., using ACD/Labs or MestReNova).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with < 5 ppm mass error .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodology : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) coupled with UV detection (λ = 254–280 nm) provides reliable quantification . For trace analysis, LC-MS/MS (ESI+ mode) with MRM transitions enhances sensitivity. Calibration curves (1–100 μg/mL) and internal standards (e.g., deuterated analogs) improve accuracy .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-chloro substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodology : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and assess electron-withdrawing effects of the chloro group. Experimentally, compare reaction rates with non-halogenated analogs in nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura). The chloro group enhances electrophilicity at the benzodiazole C2 position, facilitating functionalization .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodology : Conduct orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement. For example:
- Enzymatic assays : Measure inhibition of kinases or receptors (IC₅₀ values).
- Cellular assays : Evaluate cytotoxicity (MTT assay) and pathway modulation (Western blot for phosphorylated targets). Discrepancies may arise from cell-specific uptake or off-target effects, requiring metabolic stability studies (e.g., microsomal incubation) .
Q. How can crystallographic data inform polymorph screening for improved pharmacokinetics?
- Methodology : Screen polymorphs via solvent recrystallization (e.g., ethanol, DCM, or THF) and analyze using SC-XRD and DSC. For instance, a monoclinic crystal system (space group P2₁/c) with specific hydrogen-bonding networks (e.g., N–H⋯N interactions) may correlate with higher solubility. Compare bioavailability in animal models (e.g., rat plasma AUC) to select optimal forms .
Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?
- Methodology : Use in silico tools like ADMET Predictor or MetaCore to identify metabolic hotspots (e.g., amine oxidation or benzodiazole ring hydroxylation). Validate predictions with in vitro liver microsome assays (human or rodent). Toxicity risks (e.g., hERG inhibition) are assessed via patch-clamp electrophysiology or machine learning models (e.g., ProTox-II) .
Experimental Design Considerations
Q. How to mitigate hazards during large-scale synthesis without compromising yield?
- Methodology : Substitute hazardous reagents (e.g., chloroacetyl chloride) with greener alternatives (e.g., acyloxyboron intermediates). Implement engineering controls (Schlenk lines for air-sensitive steps) and personal protective equipment (gloves, goggles). For scale-up, optimize solvent recovery (e.g., fractional distillation) and monitor exotherms via reaction calorimetry .
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
